Methyl 2-hydroxyoctadecanoate
Description
Significance within Lipidomics and Chemical Biology Research
In the expansive field of lipidomics, which seeks to identify and quantify the complete set of lipids in a biological system, HFAMEs and their parent compounds, hydroxylated fatty acids (HFAs), are of considerable interest. HFAs are integral components of cellular structures and are involved in various biological processes, including the modulation of membrane fluidity, cell signaling, and organismal defense mechanisms. acs.org The presence and concentration of specific HFAs can serve as indicators of lipid oxidation, metabolic status, and the onset of certain diseases. acs.org
A particularly noteworthy class of lipids related to HFAMEs are the fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov Discovered as a novel class of endogenous lipids, FAHFAs have demonstrated fascinating biological activities, including anti-inflammatory and anti-diabetic properties. aocs.orgmedchemexpress.com The analysis of FAHFAs and their constituent HFAs, often after conversion to their methyl esters (HFAMEs) for improved analytical stability, is crucial for understanding their roles in health and disease. nih.govaocs.org The structural diversity of HFAMEs, which can vary in chain length, and the position and stereochemistry of the hydroxyl group, presents both a challenge and an opportunity for researchers aiming to elucidate their specific biological functions. medchemexpress.com
Overview of Methyl 2-hydroxyoctadecanoate in Academic Context
This compound, also known as methyl 2-hydroxystearate, is a specific HFAME derived from stearic acid (octadecanoic acid). It features an 18-carbon backbone with a hydroxyl group at the C-2 position (the alpha-carbon). This alpha-hydroxy fatty acid methyl ester serves as a valuable tool in academic research. It is utilized as a reference standard for the identification and quantification of 2-hydroxy fatty acids in complex biological samples. sctunisie.org Furthermore, its well-defined structure makes it a useful model compound for studying the influence of alpha-hydroxylation on the physical properties of lipid bilayers and membranes. medchemexpress.comcaymanchem.com Research has also explored its use as a synthetic precursor in the development of novel bioactive molecules, such as lipid-nucleotide conjugates with potential therapeutic applications. caymanchem.comchemondis.com
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCLLRNNJZLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347938 | |
| Record name | Methyl 2-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-35-1 | |
| Record name | Methyl 2-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Ecological Significance of Methyl 2 Hydroxyoctadecanoate
Presence in Plant and Animal Lipid Profiles
While direct detection of methyl 2-hydroxyoctadecanoate in its free form is not extensively documented, its corresponding acid, 2-hydroxyoctadecanoic acid, is a known component of lipids in various plant and animal species. In lipid analysis, fatty acids are often converted to their fatty acid methyl esters (FAMEs), including this compound, to facilitate analysis by gas chromatography.
In plants, 2-hydroxy fatty acids are predominant components of sphingolipids. skinident.world For instance, research on the leaves of Cissus incisa led to the identification of this compound as a constituent of a cerebroside mixture after methanolysis. core.ac.uk Similarly, a complex mixture of ceramides (B1148491) from the plant Reaumuria vermiculata was found to contain 2-hydroxyoctadecanoyl moieties. sctunisie.org The parent acid, 2-hydroxyoctadecanoic acid, has been reported in organisms such as the golden trumpet (Allamanda cathartica) and rapeseed (Brassica napus). nih.gov
In animals, sphingolipids are crucial components of cell membranes, and their fatty acid composition can include 2-hydroxy fatty acids. While less common than in fungi and plants, these hydroxylated fatty acids are found in various animal tissues. skinident.world For example, gangliosides isolated from starfish have been shown to contain 2-hydroxy fatty acids as part of their ceramide structure. mdpi.com The analysis of these complex lipids often involves a methanolysis step, yielding this compound for identification.
Table 1: Examples of Organisms with 2-Hydroxyoctadecanoate in their Lipid Profile
| Kingdom | Species | Common Name | Lipid Class |
|---|---|---|---|
| Plantae | Cissus incisa | Marine Ivy | Cerebrosides core.ac.uk |
| Plantae | Reaumuria vermiculata | - | Ceramides sctunisie.org |
| Plantae | Allamanda cathartica | Golden Trumpet | Fatty Acyls nih.gov |
| Plantae | Brassica napus | Rapeseed | Fatty Acyls nih.gov |
| Animalia | Ophidiaster ophidianus | Red Starfish | Ophidiacerebrosides mdpi.com |
Detection in Microbial Metabolomes
The metabolomes of various microorganisms have been shown to contain 2-hydroxyoctadecanoate, often as part of their complex lipid structures.
Thiobacillus thiooxidans : An early study on the lipids of the bacterium Thiobacillus thiooxidans identified a polar fatty acid as a component of an ornithine-containing lipid. unl.edu This fatty acid was later characterized as cis-9,10-methylene-2-hydroxyoctadecanoic acid. The study utilized the analysis of derivatives, including the methyl ester, to elucidate its structure. unl.edu
Histoplasma capsulatum : This dimorphic fungal pathogen is a significant example of an organism where 2-hydroxyoctadecanoate plays a key role. The yeast form of H. capsulatum contains β-glucopyranosylceramides (GlcCers) where the fatty acid component is almost exclusively N-2'-hydroxyoctadecanoate. nih.govoup.com In contrast, the mycelial form features a desaturated version of this fatty acid. nih.govoup.com This specific difference in the lipid composition is linked to the fungus's phase transition, which is crucial for its pathogenesis. nih.govoup.comresearchgate.net Comprehensive metabolomic profiling of H. capsulatum has further underscored the importance of lipid metabolism in its survival and interaction with host cells. nih.govresearchgate.net
Role as a Component of Complex Lipids
This compound is primarily significant as a chemical precursor or analytical derivative of 2-hydroxyoctadecanoic acid, which is a fundamental building block of various complex lipids, particularly sphingolipids.
Ceramides : Ceramides consist of a sphingoid base linked to a fatty acid via an amide bond. 2-hydroxyoctadecanoic acid is one of the fatty acids that can be incorporated into the ceramide structure. sctunisie.org These ceramides are central molecules in the metabolism of sphingolipids and are involved in various cellular processes. skinident.world The presence of the 2-hydroxy group can significantly influence the physical properties and biological functions of the ceramide and the more complex sphingolipids derived from it.
Sphingolipids : This is a broad class of lipids that includes cerebrosides and gangliosides.
Cerebrosides (or Monoglycosylceramides) : These are the simplest glycosphingolipids, consisting of a ceramide with a single sugar residue (glucose or galactose) attached. The fatty acid component of cerebrosides in many fungi is a 2-hydroxy fatty acid. nih.govresearchgate.net For example, in the pathogenic fungi Paracoccidioides brasiliensis and Aspergillus fumigatus, N-2'-hydroxyoctadecanoate is found in their glucosylceramides. nih.gov Similarly, in the yeast form of Histoplasma capsulatum, the major cerebroside contains N-2'-hydroxyoctadecanoate. nih.govoup.com
Gangliosides : These are more complex glycosphingolipids containing one or more sialic acid residues. The ceramide portion of some gangliosides, such as those found in certain marine invertebrates, incorporates 2-hydroxy fatty acids, including 2-hydroxyoctadecanoic acid. mdpi.com
Table 2: Role of 2-Hydroxyoctadecanoate in Complex Lipids
| Complex Lipid | Description | Organism Examples |
|---|---|---|
| Ceramides | Sphingoid base + amide-linked fatty acid | Reaumuria vermiculata sctunisie.org |
| Cerebrosides | Ceramide + single sugar unit | Histoplasma capsulatum nih.govoup.com, Paracoccidioides brasiliensis nih.gov, Aspergillus fumigatus nih.gov |
Ecological Implications within Natural Systems
The presence and structural modification of 2-hydroxyoctadecanoate within complex lipids have significant ecological implications, particularly in the context of host-pathogen interactions.
The case of Histoplasma capsulatum provides a clear example. This fungus exists as a soil-dwelling mycelium but transforms into a pathogenic yeast upon inhalation by a mammalian host. This phase transition is a critical step in establishing infection. Research has demonstrated that the cerebrosides in the yeast form are characterized by having N-2'-hydroxyoctadecanoate, while the mycelial form has the unsaturated version, N-2'-hydroxy-(E)-Δ3-octadecenoate. nih.govoup.com This suggests that the saturation state of the 2-hydroxy fatty acid is tightly regulated and linked to the morphological and pathogenic state of the fungus. nih.govoup.com The enzyme responsible for this change, a putative 2-hydroxy fatty N-acyl (E)-Δ3-desaturase, is upregulated during the yeast-to-mycelium transition. nih.govoup.com This structural remodeling of the cell surface lipids likely plays a role in how the fungus interacts with the host immune system and survives within the host environment.
In plants, sphingolipids, including those containing 2-hydroxy fatty acids, are involved in various cellular processes such as signal transduction and response to environmental stress. While the specific ecological role of 2-hydroxyoctadecanoate in these processes is an area of ongoing research, its contribution to the structural integrity and function of plant cell membranes is evident. skinident.world
Biosynthesis and Enzymatic Transformations of 2 Hydroxyoctadecanoate Derivatives
Proposed Biosynthetic Pathways for 2-Hydroxylation
The biosynthesis of 2-hydroxyoctadecanoate and its derivatives originates from the elongation of fatty acids. In mammalian systems, fatty acids with a chain length of 16 carbons or more are produced in the endoplasmic reticulum through a cycle of four reactions: condensation, reduction, dehydration, and another reduction. biomolther.org The precursor, octadecanoic acid (stearic acid), once formed, can undergo hydroxylation at the C-2 (or alpha) position.
The primary enzyme responsible for this specific modification is fatty acid 2-hydroxylase (FA2H). nih.govnih.gov This enzyme catalyzes the direct hydroxylation of a fatty acid to produce a 2-hydroxy fatty acid (hFA). nih.gov Following its synthesis, the 2-hydroxy fatty acid is typically activated to its coenzyme A (CoA) ester form, 2-hydroxyacyl-CoA, by acyl-CoA synthetases. nih.gov This activated molecule is then a substrate for further metabolic processes, including incorporation into complex lipids like sphingolipids. nih.govnih.gov The synthesis of 2-hydroxy sphingolipids proceeds through the action of dihydroceramide (B1258172) synthases, which are capable of using 2-hydroxy acyl-CoAs to create hFA-dihydroceramide. nih.gov
Identification and Characterization of Relevant Hydroxylase Enzymes (e.g., Cytochrome P450 systems)
The enzymatic landscape for fatty acid hydroxylation is diverse, though the specific 2-hydroxylation is carried out by a distinct class of enzymes. While the broad family of Cytochrome P450 (CYP) enzymes is well-known for hydroxylating fatty acids, they primarily target the terminal (ω) or sub-terminal (ω-1) carbons. nih.govnih.govwikipedia.org For instance, CYP4A, CYP4B, and CYP4F subfamilies are key players in ω-hydroxylation. nih.govnih.gov
The critical enzyme for the synthesis of 2-hydroxy fatty acids, including 2-hydroxyoctadecanoic acid, is Fatty Acid 2-Hydroxylase (FA2H). biomolther.orgnih.govnih.gov FA2H is an NAD(P)H-dependent enzyme that specifically introduces a hydroxyl group at the C-2 position of fatty acids. nih.gov In fungi, a homologous enzyme, Scs7p (and its homolog BasA in Aspergillus nidulans), performs this same function, catalyzing the hydroxylation of the C-2 position of fatty acids within ceramide structures. nih.gov Mutations in the human FA2H gene are linked to certain neurological disorders, highlighting the enzyme's importance in the nervous system where 2-hydroxylated sphingolipids are abundant. biomolther.orgnih.gov
Table 1: Key Enzymes in Fatty Acid Hydroxylation
| Enzyme | Organism/Family | Function | Substrate Example | Hydroxylation Position | Citation(s) |
|---|---|---|---|---|---|
| Fatty Acid 2-Hydroxylase (FA2H) | Mammals | Catalyzes the hydroxylation of fatty acids. | Fatty Acids | C-2 (α-position) | biomolther.orgnih.govnih.gov |
| Scs7p / BasA | Fungi (S. cerevisiae, A. nidulans) | Homolog of FA2H; required for sphingolipid hydroxylation and hyphal growth. | Fatty Acyl Chains in Ceramides (B1148491) | C-2 (α-position) | nih.gov |
| Cytochrome P450 (CYP) ω-hydroxylases (e.g., CYP4A, CYP4F) | Mammals | Mediate the metabolism of fatty acids and their derivatives. | Arachidonic Acid, Stearic Acid | ω and ω-1 positions | nih.govnih.govplos.org |
| CYP168A1 | Pseudomonas aeruginosa | Hydroxylates saturated and unsaturated fatty acids. | Stearic Acid | ω-1 and ω-2 positions | plos.org |
Metabolic Fates and Degradation Pathways in Biological Systems
Once formed, 2-hydroxyoctadecanoate and related 2-hydroxy fatty acids (hFAs) can enter several metabolic routes. A primary fate is their incorporation into complex sphingolipids, which are crucial components of cell membranes, particularly in the nervous system and skin. nih.gov
The principal degradation pathway for hFAs is peroxisomal α-oxidation. nih.govresearchgate.net This pathway is distinct from the more common β-oxidation used for standard fatty acids. In α-oxidation, the 2-hydroxy fatty acid is first activated to its CoA ester. researchgate.net An enzyme, 2-hydroxyacyl-CoA lyase, then cleaves the bond between the C-1 and C-2 carbons. nih.govmolbiolcell.org This cleavage results in the formation of a fatty aldehyde that is one carbon shorter than the original hFA and a molecule of formyl-CoA. researchgate.netmolbiolcell.org The resulting odd-chain fatty aldehyde can then be further metabolized. This pathway is a significant source of the odd-chain fatty acids found in certain tissues, such as the brain. nih.govmolbiolcell.org
In some microorganisms, hydroxy fatty acids can also be substrates for lactone biosynthesis. This process involves the shortening of the hydroxy fatty acid via the β-oxidation pathway until a chain length is reached that allows for spontaneous intramolecular esterification (lactonization) under acidic conditions. mdpi.com
Correlation with Morphological Transitions in Microorganisms
Several studies have established a direct link between 2-hydroxy fatty acids and significant morphological changes in microorganisms, particularly in fungi. These molecules can act as signaling compounds that trigger developmental transitions.
In certain arbuscular mycorrhizal (AM) fungi, such as those from the Gigaspora genus, specific 2-hydroxy fatty acids are potent stimulators of hyphal branching. oup.comnih.gov Research has shown that 2-hydroxytetradecanoic acid (2-OH-C14:0) and, to a lesser extent, 2-hydroxydodecanoic acid (2-OH-C12:0) induce the formation of multiple lateral branches along the primary hyphae of germinating spores. nih.govresearchgate.net This response is highly specific to the chain length and the position of the hydroxyl group; 2-hydroxydecanoic acid (C10) and 2-hydroxyhexadecanoic acid (C16) did not elicit the same response, nor did 3-hydroxytetradecanoic acid. oup.comnih.gov This suggests a receptor-mediated recognition of these lipid signaling molecules by the fungus, which may enhance its ability to locate and colonize a host root. oup.comresearchgate.net
Furthermore, the enzyme responsible for producing these compounds, fatty acid 2-hydroxylase, has been shown to be critical for fungal morphology. In the filamentous plant pathogen Colletotrichum siamense, the deletion of the FA2H homolog, CsSCS7, resulted in severely inhibited hyphal growth. nih.gov Similarly, in the dimorphic fungus Histoplasma capsulatum, the mycelial form contains a high proportion of (E)-Δ3-unsaturated 2-hydroxy fatty acids in its glucosylceramides, suggesting these lipids are involved in the signaling pathways that control the morphological switch between yeast and hyphal forms. asm.org
Table 2: Effect of 2-Hydroxy Fatty Acids on Microbial Morphology
| Organism | 2-Hydroxy Fatty Acid Derivative | Observed Morphological Effect | Citation(s) |
|---|---|---|---|
| Gigaspora gigantea | 2-hydroxytetradecanoic acid (2OH-TDA), 2-hydroxydodecanoic acid (2OH-DDA) | Induces multiple lateral branches along primary hyphae. | nih.gov |
| Gigaspora species | 2-hydroxy fatty acids (general) | Increase branching points on primary hyphae. | oup.comresearchgate.net |
| Colletotrichum siamense | Endogenously synthesized by CsSCS7 (FA2H homolog) | Essential for normal hyphal growth. | nih.gov |
| Histoplasma capsulatum | (E)-Δ3-unsaturated 2-hydroxy fatty acids | Abundant in the mycelial form, suggesting a role in the yeast-to-hypha transition. | asm.org |
Chemical Synthesis and Synthetic Methodology Development
Conventional Synthetic Routes for Methyl 2-hydroxyoctadecanoate
The synthesis of this compound and its corresponding acid has been achieved through several conventional chemical methods. These routes typically involve the transformation of functional groups on the octadecanoic acid carbon chain.
One established method for preparing the parent 2-hydroxyoctadecanoic acid involves the alkali treatment of an α-bromoacid . scispace.com This nucleophilic substitution reaction replaces the bromine atom at the C-2 position with a hydroxyl group. Subsequent esterification of the resulting hydroxy acid with methanol (B129727) yields this compound.
Another significant conventional route is the high-pressure hydrogenation of the methyl ester of 2-oxooctadecanoic acid . scispace.com This reduction of the ketone functionality at the C-2 position to a hydroxyl group is typically performed using catalysts like Raney nickel. This method is part of a broader strategy for preparing a complete series of monohydroxyoctadecanoic acids for use as reference compounds in identifying products from the autoxidation of unsaturated fatty acids. scispace.com
| Method | Starting Material | Key Reagents/Conditions | Product | Reference |
| Halogen Substitution | α-Bromooctadecanoic acid | Alkali treatment, followed by esterification | 2-Hydroxyoctadecanoic acid / this compound | scispace.com |
| Ketone Reduction | Methyl 2-oxooctadecanoate | High-pressure hydrogenation, Raney nickel catalyst | This compound | scispace.com |
Chemoenzymatic and Stereoselective Synthesis Approaches
The development of stereoselective synthetic methods is critical for producing specific enantiomers of chiral molecules like this compound, which is essential for pharmacological and biological studies. Chemoenzymatic strategies, which combine chemical synthesis with the use of biocatalysts, offer high selectivity under mild reaction conditions.
While specific chemoenzymatic routes for this compound are not extensively detailed in the literature, general methodologies for similar long-chain hydroxyalkanoates are well-established and applicable. beilstein-journals.orgresearchgate.net Lipases are commonly employed for the kinetic resolution of racemic mixtures. researchgate.net For instance, the enzymatic resolution of racemic methyl 3-butanoyloxyalkanoates using Geotrichum candidum lipase (B570770) has successfully produced both enantiomers of 3-hydroxyalkanoates with moderate to good optical purity. researchgate.net
A highly effective method for the asymmetric synthesis of 2-hydroxy fatty acid methyl esters involves the use of chiral oxazolidinone carboximides. researchgate.net In this approach, a fatty acid is first converted into a chiral imide. This imide then undergoes a reaction to form an enolate, which subsequently reacts with an electrophilic hydroxylating agent. This process has achieved exceptionally high enantiomeric excesses (98–99% ee) for various fatty acids, demonstrating a powerful strategy for accessing optically pure 2-hydroxy fatty acid esters. researchgate.net
Furthermore, bacterial peroxygenases from the CYP152 family have been identified as effective biocatalysts for the stereoselective α-hydroxylation of medium-chain fatty acids. rsc.orgrsc.org For example, the enzyme P450Spα can hydroxylate C6, C8, and C10 fatty acids at the α-position to yield the (S)-enantiomer with high optical purity (up to >99% ee) and high conversion rates. rsc.orgrsc.org This approach, utilizing hydrogen peroxide as the oxidant, represents a green and efficient route for producing chiral α-hydroxy fatty acids. rsc.orgrsc.org
Derivatization Strategies for Analogues and Probes
The functional groups of this compound, the hydroxyl and ester moieties, serve as handles for a variety of chemical modifications to produce analogues and molecular probes for research.
Oxidation Reactions for Oxo-Derivatives Synthesis
The secondary hydroxyl group at the C-2 position of this compound can be readily oxidized to a ketone, yielding Methyl 2-oxooctadecanoate. This transformation is valuable for creating standards for analytical identification and for studying the influence of the keto group on the physicochemical properties of the fatty acid chain.
A well-documented method for this oxidation involves the use of chromic trioxide in acetic acid . This reaction, when performed at a controlled temperature of 37°C, can produce 2-ketooctadecanoic acid in an 80% yield following the hydrolysis of the resulting ester. scispace.com This method provides a reliable way to convert the hydroxy-acid into its corresponding keto-acid for identification purposes. scispace.com
| Derivative | Starting Material | Oxidizing Agent | Solvent/Temp. | Yield | Reference |
| Methyl 2-oxooctadecanoate | This compound | Chromic trioxide | Acetic acid / 37°C | 80% (for the acid) | scispace.com |
Esterification and Other Functional Group Modifications
The hydroxyl group of this compound can be further functionalized, most commonly through esterification, to create novel derivatives. These modifications can alter the lipophilicity and biological activity of the parent molecule.
One versatile and chemoselective method for esterifying secondary alcohols is the Mitsunobu reaction . This protocol allows for the esterification of the hydroxyl group with a carboxylic acid under mild conditions, using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP). This approach has been successfully applied to esterify the secondary hydroxyl group of methyl ricinoleate (B1264116) (methyl 12-hydroxy-9-octadecenoate) with phenolic acids, demonstrating its utility for modifying hydroxylated fatty acid esters.
In addition to esterification, the hydroxyl group can undergo other modifications, such as conversion to ethers or azides, to produce a diverse range of analogues for various research applications. aocs.org
Synthesis of Lipid-Nucleotide Conjugates for Research
This compound and related hydroxy fatty acids are valuable building blocks in the synthesis of lipid-nucleotide conjugates, also known as nucleolipids. These hybrid molecules are designed to enhance the cellular uptake and biological activity of nucleoside-based drugs. researchgate.netkuleuven.bemdpi.com
The synthesis of these conjugates involves covalently linking the lipid moiety to a nucleotide or nucleoside. rsc.org Common strategies include:
Phosphoramidite (B1245037) Approach : This is a standard method in oligonucleotide synthesis where a lipid-modified phosphoramidite is incorporated into the growing nucleic acid chain. researchgate.net
Click Chemistry : The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction for linking lipid and nucleotide components that have been functionalized with azide (B81097) and alkyne groups, respectively. rsc.org
Cross-Coupling Reactions : Sonogashira cross-coupling can be used to connect an iodinated nucleoside with an alkyne-functionalized lipid. rsc.org
These synthetic strategies allow for the attachment of fatty acids to various positions on the nucleobase or sugar, creating amphiphilic molecules that can better interact with cell membranes. mdpi.comrsc.org Research has shown that conjugating hydroxy fatty acids can be advantageous for the delivery of antiviral agents, such as dideoxynucleosides used in anti-HIV research.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the detailed structure of methyl 2-hydroxyoctadecanoate. nih.govnih.gov Both ¹H and ¹³C NMR provide unique insights into the molecular framework.
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different protons within the molecule. Key resonances include a singlet for the methyl ester protons (O-CH₃), a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and a series of signals for the long aliphatic chain protons. mdpi.comdocbrown.info The chemical shift of the CH-OH proton is particularly diagnostic and can be influenced by factors such as solvent and concentration due to hydrogen bonding. msu.edu
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Each carbon atom in the molecule gives a distinct signal, with the carbonyl carbon of the ester group appearing at a characteristic downfield chemical shift. The carbon bearing the hydroxyl group also has a specific resonance, and the numerous methylene (B1212753) carbons of the long chain appear in a more clustered region of the spectrum. msu.edu
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (terminal) | ~0.88 | Triplet |
| (CH₂)₁₄ | ~1.2-1.5 | Multiplet |
| CH₂ adjacent to CH(OH) | ~1.6 | Multiplet |
| CH(OH) | ~3.6 | Multiplet |
| OCH₃ (ester) | ~3.67 | Singlet |
| CH₂ adjacent to C=O | ~2.30 | Triplet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~175 |
| C-OH | ~70 |
| OCH₃ (ester) | ~52 |
| C adjacent to C=O | ~34 |
| Aliphatic Chain Carbons | ~22-32 |
| Terminal CH₃ | ~14 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Analysis of Diastereomeric Mixtures (e.g., erythro/threo)
When this compound is part of a molecule with an additional chiral center, it can exist as diastereomers, commonly designated as erythro and threo. NMR spectroscopy is a crucial tool for distinguishing between these forms. copernicus.org
The distinction is often made by analyzing the coupling constants (³JHH) between the protons on the vicinal carbons bearing the hydroxyl groups. nih.gov The magnitude of this coupling constant can differ between the erythro and threo isomers due to their different dihedral angles, as described by the Karplus equation. organicchemistrydata.org For instance, a larger coupling constant is often indicative of a threo configuration, while a smaller value suggests an erythro configuration. nih.gov
Furthermore, the chemical shifts of the protons and carbons in the vicinity of the stereocenters can also show subtle but measurable differences between the diastereomers. copernicus.org In some cases, derivatization with a chiral agent, such as O-acetylmandelic acid, can enhance the separation of signals in the NMR spectrum, allowing for more straightforward determination of the diastereomeric ratio. gsartor.org Variable temperature NMR studies can also be employed to resolve complex spectra that may arise from the presence of rotamers or chemical exchange phenomena. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Identification and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound. massbank.jp Electron ionization (EI) mass spectrometry of this compound produces a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. massbank.jpnist.gov Key fragment ions arise from cleavage adjacent to the hydroxyl group and the ester functionality, providing structural information.
For enhanced volatility and improved chromatographic separation, this compound is often derivatized, for example, by converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nist.govsigmaaldrich.com The mass spectrum of the TMS derivative shows a prominent peak corresponding to the loss of a methyl group from the TMS moiety and other characteristic fragments that aid in structural confirmation. nist.gov
Quantitative analysis using MS is often performed in conjunction with gas chromatography (GC-MS). researchgate.netbohrium.com By using a suitable internal standard, such as methyl nonadecanoate (B1228766) or propyl-paraben, and monitoring specific ions (Selected Ion Monitoring, SIM), highly sensitive and accurate quantification of this compound in complex mixtures can be achieved. researchgate.netmarinelipids.ca This approach is particularly valuable for analyzing trace levels of the compound in biological or industrial samples. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has also been utilized for the analysis of related hydroxy fatty acid esters. d-nb.info
Interactive Data Table: Key Mass Spectral Fragments for this compound (EI-MS)
| m/z | Interpretation |
| 314 | Molecular Ion [M]⁺ |
| 283 | [M - OCH₃]⁺ |
| 255 | Cleavage alpha to the hydroxyl group |
| 59 | [COOCH₃]⁺ |
Note: Fragmentation patterns can vary based on the ionization method and instrument conditions.
High-Temperature Gas Chromatography (HTGC) for Quantitative Analysis in Complex Lipid Mixtures
High-temperature gas chromatography (HTGC) is a specialized GC technique that allows for the analysis of low-volatility compounds like this compound without the need for derivatization in some cases. csic.es This method is particularly useful for analyzing complex lipid mixtures, such as those found in used frying oils or biodiesel feedstocks.
In HTGC, the use of thermally stable capillary columns and high-temperature programs enables the elution and separation of high-molecular-weight compounds. csic.es For quantitative analysis, an internal standard, such as methyl tricosanoate (B1255869) (C23:0), is added to the sample prior to injection. The area of the this compound peak is compared to the area of the internal standard peak to determine its concentration. csic.es HTGC can be used to quantify not only this compound but also other related compounds like dimeric and oxidized fatty acid methyl esters in a single chromatographic run.
The injector and oven temperatures are programmed to ramp up to high temperatures, often up to 370°C or higher, to ensure the complete elution of all components. csic.esmdpi.com The flame ionization detector (FID) is commonly used for quantification due to its wide linear range and robust response to hydrocarbons. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-performance liquid chromatography (HPLC) is a versatile technique used for the isolation, purification, and purity assessment of this compound. sielc.comresearchgate.net Both normal-phase and reverse-phase HPLC can be employed, depending on the specific separation goals.
In reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile, water, or methanol (B129727). sielc.comscielo.br Under these conditions, the relatively nonpolar this compound is well-retained and can be separated from more polar or less polar impurities. researchgate.net The method can be scaled up for preparative separations to isolate pure this compound from reaction mixtures or natural extracts. sielc.com
Purity assessment is typically performed using a UV detector if the compound has a chromophore or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer. researchgate.net The peak area of this compound in the chromatogram is proportional to its concentration, and the presence of other peaks indicates impurities. HPLC methods have been developed for the quantitative analysis of related hydroxy fatty acid esters, demonstrating good linearity, repeatability, and sensitivity. scielo.br
Interactive Data Table: Example HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detector | UV (if derivatized) or ELSD/MS |
| Injection Volume | 10 - 50 µL |
Note: These are example conditions and may require optimization for specific applications. epa.gov
Thin-Layer Chromatography (TLC) in Isolation and Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying fractions during column chromatography, and preliminary purity assessment of this compound. chemistryhall.comyoutube.com
For TLC analysis, a small spot of the sample is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. rochester.edu The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), which is usually a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net As the eluent moves up the plate by capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary phase. youtube.com
This compound, being a moderately polar compound due to its hydroxyl and ester groups, will have an intermediate retention factor (Rf) value. The position of the spot can be visualized under UV light if the compound is UV-active, or by staining the plate with a suitable reagent, such as potassium permanganate (B83412) or phosphomolybdic acid, which reacts with the hydroxyl group. rochester.edu By comparing the Rf value of the sample spot to that of a pure standard, a preliminary identification can be made. youtube.com TLC is also invaluable for quickly assessing the completeness of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot. chemistryhall.com For preparative purposes, the band corresponding to the product can be scraped from the plate and the compound extracted from the silica. mdpi.com
Biological Activities and Molecular Mechanisms of Action
Modulation of Lipid Membrane Dynamics and Biophysical Properties (e.g., DMPC lipid membranes)
Methyl 2-hydroxyoctadecanoate, a hydroxylated fatty acid methyl ester, has been shown to influence the physical properties of synthetic lipid membranes. Specifically, studies have demonstrated that this compound broadens the phase transitions in dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid membranes. caymanchem.commedchemexpress.com The introduction of this compound into a DMPC bilayer disrupts the uniform packing of the phospholipid acyl chains. This interference alters the cooperative melting behavior of the membrane, leading to a broader temperature range over which the transition from the gel phase to the liquid-crystalline phase occurs. The presence of the hydroxyl group on the α-carbon of the fatty acid chain introduces a structural perturbation that affects the intermolecular interactions between lipid molecules, thereby modulating the collective dynamics and fluidity of the membrane. caymanchem.com
Interactions with Cellular Components and Pathways
This compound and related hydroxy fatty acids interact with various cellular enzymes and can be integrated into metabolic pathways. Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been shown to interact with hydroxystearic acid methyl esters. While specific studies on the 2-hydroxy isomer are limited, research on other isomers like methyl 10-hydroxystearate demonstrates that lipases can catalyze their hydrolysis, albeit with varying degrees of efficiency and enantioselectivity. This indicates that this compound can serve as a substrate for lipases, which would cleave the ester bond to yield 2-hydroxyoctadecanoic acid and methanol (B129727).
Furthermore, this compound has been utilized as a component in the synthesis of more complex bioactive molecules. It has been incorporated into lipid-nucleotide conjugates designed as anti-HIV agents. caymanchem.commedchemexpress.com In these constructs, the hydroxy fatty acid moiety serves to increase the cleavage of phosphodiester bonds within the conjugate, leading to a greater release of the active intracellular nucleotides. caymanchem.commedchemexpress.com This application highlights a specific interaction that leverages the chemical properties of the hydroxyl group to influence the metabolic activation of a pronucleotide.
Antimicrobial Effects and Associated Molecular Mechanisms (in vitro studies)
While direct in vitro studies detailing the specific antimicrobial spectrum and potency of pure this compound are not extensively documented in the available literature, the broader class of hydroxy fatty acids (HFAs) and their esters are known to possess antimicrobial properties. For instance, medium-chain (R)-3-hydroxycarboxylic acids have demonstrated antimicrobial activity. caymanchem.com The proposed mechanism for the antibacterial action of some fatty acid esters involves the disruption of the bacterial cell membrane. researchgate.net These amphipathic molecules can intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components, which ultimately results in cell death. researchgate.net
Additionally, certain hydroxylated fatty acids have been identified as having bactericidal properties. gerli.com Although a predictive model for the functional use of a related isomer, methyl (10R)-10-hydroxyoctadecanoate, assigned a very low probability to its antimicrobial function, the general consensus is that modification of fatty acids, including hydroxylation, can confer antimicrobial activity. epa.gov However, the efficacy is highly dependent on the specific structure of the molecule, including the position of the hydroxyl group and the chain length, as well as the target microorganism.
Table 1: Antimicrobial Context of Related Fatty Acid Derivatives
| Compound Class | Observed Effect/Mechanism | Reference Compound Example |
| Sugar Fatty Acid Esters | Increase cell membrane permeability, leading to leakage of cellular contents. | Sucrose Monocaprate |
| (R)-3-Hydroxycarboxylic Acids | Exhibit antimicrobial properties. | (R)-3-hydroxydecanoic acid |
| Hydroxy Fatty Acids | Some isomers possess bactericidal activity. | Not specified |
This table provides context from related compounds, as direct antimicrobial data for this compound is limited.
Anti-inflammatory Modulatory Capacities (molecular insights)
Fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids that includes isomers of hydroxystearic acid, are recognized for their anti-inflammatory effects. acs.orglookchem.combohrium.com The molecular mechanisms underlying these properties are being actively investigated. A key mechanism involves the modulation of enzymatic pathways responsible for producing pro-inflammatory mediators. For example, the related compound 2-hydroxy-arachidonic acid was specifically designed to inhibit cyclooxygenase (COX-1 and COX-2) activity. nih.gov These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent inflammatory molecules. nih.gov
Studies on 2-hydroxy fatty acids and their derivatives have shown they can exert anti-inflammatory effects through multiple pathways:
Inhibition of Inflammatory Enzymes: They can directly interact with and inhibit enzymes like COX-1, COX-2, and lipoxygenase (LOX), reducing the synthesis of prostaglandins and leukotrienes. nih.govdiva-portal.org
Reduction of Pro-inflammatory Mediators: By inhibiting these pathways, they lead to a decrease in the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov
Modulation of Inflammatory Gene Expression: They can suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.gov
Both stereoisomers (R and S) of some FAHFAs have been shown to possess anti-inflammatory effects, suggesting that the presence of the hydroxy-ester linkage is a key structural feature for this activity. bohrium.com The general class of fatty acyls that includes 2-hydroxystearic acid is considered to be comprised of signaling molecules that actively influence inflammation. researchgate.net
Table 2: Molecular Targets in Anti-inflammatory Pathways for Hydroxy Fatty Acids
| Molecular Target | Effect of Hydroxy Fatty Acid | Downstream Consequence |
| Cyclooxygenase-1 (COX-1) | Inhibition | Reduced prostaglandin (B15479496) synthesis |
| Cyclooxygenase-2 (COX-2) | Inhibition | Reduced prostaglandin synthesis |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression | Reduced nitric oxide production |
| Pro-inflammatory Cytokines (e.g., TNF-α) | Decreased levels | Attenuation of inflammatory response |
Role in Biofilm Formation and Microbial Communication
While the direct role of this compound in biofilm formation has not been specifically reported, hydroxy fatty acids (HFAs) are known to be integral components of biofilms in certain bacteria. In Pseudomonas aeruginosa, biofilms exhibit a greater proportion of HFAs compared to their free-living, planktonic counterparts. cdnsciencepub.comfishlarvae.org Notably, the more adherent, shear-nonremovable layer of the biofilm consistently shows higher proportions of these HFAs, suggesting they play a structural role in maintaining the integrity and architecture of the biofilm matrix. cdnsciencepub.comfishlarvae.org Similarly, specific hydroxy fatty acids are used as chemical markers to detect the presence of bacteria like Legionella pneumophila within complex environmental biofilms. oup.com Fatty acid esters of hydroxy fatty acids (FAHFAs) are also considered structural components of lipid biofilms. acs.org
In the context of microbial communication, or quorum sensing (QS), various fatty acids and their derivatives act as signaling molecules. Different bacterial species use fatty acid-derived signals to coordinate group behaviors, including virulence and biofilm formation. nih.govasm.orgnih.gov For example, Ralstonia solanacearum uses hydroxy palmitic acid methyl ester as a QS signal. researchgate.net Other fatty acids have been shown to inhibit QS systems, representing a potential anti-virulence strategy. nih.gov These molecules can interfere with the binding of native signaling molecules (like N-acyl homoserine lactones, AHLs) to their receptors, thereby disrupting the communication pathway. nih.govmdpi.com While this compound has not been identified as a QS signal or inhibitor, its structural similarity to molecules involved in these processes suggests a potential for interaction that warrants further investigation.
Structure Activity Relationship Sar Studies and Computational Approaches
Influence of Hydroxyl Group Position on Biological Activity (Regioisomerism of Hydroxystearates)
The position of the hydroxyl group on the octadecanoate chain is a critical determinant of biological function. Studies on various regioisomers of hydroxystearic acid (HSA), the parent acid of methyl 2-hydroxyoctadecanoate, have demonstrated significant differences in their effects, particularly on cancer cell lines. nih.govresearchgate.netnih.gov
Research investigating a series of HSA regioisomers revealed that the placement of the hydroxyl group influences their growth inhibitory activity against a panel of human cancer cells, including CaCo-2, HT29, HeLa, MCF7, and PC3. nih.govnih.gov A notable trend emerged where isomers with the hydroxyl group attached to an odd-numbered carbon atom (e.g., 5-HSA, 7-HSA, 9-HSA) displayed significant inhibitory potency. nih.govunibo.it Conversely, isomers with the hydroxyl group on even-numbered carbons, such as 8-HSA, showed no inhibitory activity across the tested cell lines, while 10-HSA and 11-HSA exhibited only weak effects. nih.govresearchgate.netnih.gov
Among the active odd-numbered isomers, 7-HSA was found to have the highest growth inhibitory potency in several cell lines, followed by 5-HSA and 9-HSA. nih.gov For example, the antiproliferative effects of 9-HSA have been linked to its ability to act as a histone deacetylase (HDAC) inhibitor, specifically targeting HDAC1. nih.govmdpi.com This inhibition leads to an arrest in the G0/G1 phase of the cell cycle in cancer cells like HT29. nih.gov While these studies focus on the free fatty acids, the findings are highly relevant to their methyl esters, as the fundamental interaction is driven by the hydroxylated fatty acid chain. The synthesis of these HSAs often proceeds through their methyl ester intermediates. nih.govmdpi.com
The following table summarizes the observed biological activity of different hydroxystearic acid regioisomers against various human cancer cell lines.
Table 1: Growth Inhibitory Activity of Hydroxystearic Acid (HSA) Regioisomers on Human Cancer Cell Lines
| HSA Isomer | Position of OH Group | Observed Biological Activity | Affected Cell Lines |
|---|---|---|---|
| 5-HSA | C5 | Significant growth inhibitory activity. nih.gov Reduces cell proliferation and induces changes in cell displacement, directionality, and speed. researchgate.netnih.gov | CaCo-2, HeLa, HT29, MCF7, NLF nih.govresearchgate.net |
| 7-HSA | C7 | Highest growth inhibitory potency among tested isomers. nih.gov | HT29, HeLa, MCF7, PC3, NLF, A549, CaCo-2, SF268 nih.govresearchgate.net |
| 8-HSA | C8 | No inhibitory activity observed. nih.govresearchgate.netnih.gov | All tested cell lines nih.gov |
| 9-HSA | C9 | Significant growth inhibitory activity; acts as an HDAC1 inhibitor. nih.govmdpi.com | HT29, CaCo-2, HeLa, MCF7, PC3, NLF, A549, SF268 nih.govresearchgate.net |
| 10-HSA | C10 | Very weak effect. nih.govresearchgate.netnih.gov | All tested cell lines nih.gov |
| 11-HSA | C11 | Very weak effect. nih.gov | CaCo-2, MCF7, NLF nih.gov |
Data sourced from references nih.govresearchgate.netnih.govunibo.itmdpi.com.
Stereochemical Effects on Molecular Interactions and Biological Responses
The presence of a hydroxyl group at the C-2 position renders this compound a chiral molecule, existing as two distinct enantiomers: (R) and (S). This stereochemistry is paramount, as biological systems, particularly enzymes and receptors, are chiral environments. Consequently, enantiomers of a compound can elicit different physiological responses.
Studies on related hydroxystearates have underscored the importance of stereochemistry. For instance, a direct comparison of the enantiomers of methyl 9-hydroxystearate revealed that the (R)-enantiomer has a significantly greater antiproliferative effect on the HT29 human colon cancer cell line than the (S)-enantiomer. mdpi.com This difference in biological activity points to a stereospecific interaction with a molecular target. mdpi.com This finding is consistent with the behavior of the parent 9-hydroxystearic acid enantiomers. mdpi.com
Further evidence for the role of stereochemistry comes from studies on 2-hydroxy fatty acids in other systems. The enzyme fatty acid 2-hydroxylase (FA2H) is known to stereospecifically produce (R)-2-hydroxy fatty acids. researchgate.net In adipocytes, exogenous (R)-2-hydroxy palmitic acid, but not its (S)-enantiomer, could reverse certain metabolic defects, suggesting that the biological activity is confined to the (R)-enantiomer. researchgate.net The differential effects were attributed to the preferential incorporation of the enantiomers into different types of sphingolipids. researchgate.net
The molecular basis for these differences often lies in the specific interactions at the target site. Molecular modeling of 9-HSA with its target, histone deacetylase 1 (HDAC1), showed a more favorable binding energy for the (R)-enantiomer compared to the (S)-enantiomer complex. gsartor.org This suggests that the (R)-enantiomer can adopt a more stable conformation within the enzyme's active site, leading to more effective inhibition and a stronger biological response. gsartor.org These findings collectively indicate that the specific three-dimensional arrangement of the hydroxyl and carboxyl groups is critical for molecular recognition and subsequent biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. srmist.edu.in These models generate mathematical equations that can predict the activity of new, unsynthesized molecules based on their physicochemical properties, known as molecular descriptors. srmist.edu.inisarpublisher.com For long-chain fatty acid esters like this compound, QSAR studies help identify the key structural features governing their behavior.
QSAR models have been developed for various applications relevant to this class of compounds, such as predicting skin penetration, hydrolysis rates, and inhibitory activities against enzymes. researchgate.netacs.orgnih.gov The descriptors used in these models fall into several categories:
Lipophilic Parameters: The partition coefficient (log P) is a measure of a molecule's lipophilicity and is crucial for membrane permeability. For a series of related compounds, activity is often related to log P, sometimes in a parabolic fashion. srmist.edu.in
Electronic Parameters: Descriptors like the Hammett constant, charge density, and electronegativity quantify the electronic properties of a molecule, which are vital for forming interactions like hydrogen bonds or ionic bonds with a biological target. srmist.edu.innih.gov
Steric Parameters: These descriptors, such as molar refractivity or topological indices, account for the size and shape of the molecule, which determines its fit within a receptor's binding pocket. srmist.edu.innih.gov
A QSAR study on polyphenol fatty acid esters as serine protease inhibitors found that the number of hydrogen bond donors and the molecular volume were significant parameters for predicting inhibitory activity. tandfonline.com Another study developed a QSAR model for the alkaline hydrolysis rate constants of carboxylic acid esters, identifying pKₐ, electronegativity, and charge density as the most significant descriptors. nih.gov While these models were not developed specifically for this compound, they demonstrate that a combination of lipophilic, electronic, and steric properties governs the activity of long-chain esters. Such models can be instrumental in designing new analogues with potentially enhanced or more specific biological activities. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into how a ligand, such as this compound, interacts with its biological target, typically a protein. nih.govfrontierspartnerships.org
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontierspartnerships.org This method scores different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. For hydroxystearic acid derivatives, docking studies have been instrumental in understanding their mechanism of action. For example, docking simulations of 9-hydroxystearic acid (9-HSA) into the active site of histone deacetylase (HDAC) isoforms have been performed. gsartor.orgscispace.commdpi.com These studies revealed that the carboxylate group of 9-HSA coordinates with the catalytic zinc ion in the HDAC active site, while the long aliphatic chain interacts with hydrophobic residues in the binding channel. scispace.commdpi.com
Docking studies on various structural hybrids of azelaic acid, which shares features with hydroxystearic acids, against HDAC isoforms have provided binding free energy (ΔG) values and calculated inhibition constants (Ki). scispace.commdpi.comresearchgate.net
Table 2: Example of Molecular Docking Results for Hydroxystearic Acid-Like Inhibitors Against HDAC Isoforms
| Compound | Target | Binding Free Energy (ΔG, kcal/mol) | Calculated Inhibition Constant (Ki) |
|---|---|---|---|
| Compound 5a | HDAC8 | -8.05 | 1.54 µM |
| Compound 5a | HDAC7 | -7.26 | 6.50 µM |
| Compound 6 | HDAC8 | -8.14 | 1.29 µM |
| Compound 6 | HDAC7 | -7.00 | 10.70 µM |
| Compound 8a | HDAC8 | -8.63 | 483.21 nM |
| Compound 8a | HDAC7 | -7.61 | 3.22 µM |
Data describes azelaic acid derivatives structurally related to hydroxystearic acids. Sourced from references mdpi.comresearchgate.net.
Molecular Dynamics (MD) simulations build upon docking results by simulating the movements of atoms in the ligand-receptor complex over time. nih.govmdpi.com This provides a dynamic view of the interaction, revealing the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules. mdpi.comresearchgate.net MD simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking. frontierspartnerships.orgnih.gov For example, simulations can show whether a ligand remains stably in the binding pocket or if its conformation changes significantly over time, which has implications for its activity. mdpi.com These computational approaches are invaluable for rationalizing observed structure-activity relationships and for guiding the design of more potent and selective therapeutic agents. nih.gov
Applications As Research Tools and Biochemical Reagents
Use as Reference Standards in Lipid Analysis and Quantification
In the field of lipidomics and analytical chemistry, accurate identification and quantification of lipids are paramount. Methyl 2-hydroxyoctadecanoate serves as a crucial reference standard for these purposes. superchroma.com.tw
Key Attributes as a Reference Standard:
High Purity: Commercially available reference standards of this compound typically boast a purity of over 98%, which is essential for precise analytical measurements. superchroma.com.twlarodan.com
Well-Characterized: Its chemical and physical properties, including molecular weight and spectral data, are thoroughly documented, allowing for reliable identification in complex biological samples. larodan.comcaymanchem.comaocs.org
Application in Chromatography: It is utilized as a standard in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of fatty acid methyl esters (FAMEs). superchroma.com.tw
The availability of high-purity this compound enables researchers to calibrate their instruments, validate analytical methods, and accurately quantify the levels of this and related hydroxy fatty acids in various biological and industrial samples.
Biochemical Assay Reagent in Life Science Research
This compound plays a role as a reagent in various biochemical assays, contributing to the understanding of cellular processes and the development of new therapeutic agents.
One notable application is in the study of lipid membranes. Research has shown that this compound can broaden the phase transitions in dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid membranes. caymanchem.commedchemexpress.com This property is significant for investigating the impact of hydroxylated fatty acids on the structure and function of cell membranes.
Furthermore, it has been employed in the synthesis of lipid-nucleotide conjugates designed as anti-HIV agents. caymanchem.commedchemexpress.com In this context, the inclusion of the hydroxy fatty acid moiety was found to enhance the cleavage of phosphodiester bonds and increase the intracellular release of the active nucleotide, demonstrating its potential in drug delivery research. caymanchem.commedchemexpress.com
Role in Organogelator Studies and Self-Assembly Research
The ability of certain molecules to self-assemble into three-dimensional networks that can immobilize a liquid solvent, forming an organogel, is a field of intense research. This compound and its parent compound, 12-hydroxystearic acid, are well-known organogelators. researchgate.netrsc.orgscielo.br
Driving Forces for Self-Assembly:
The self-assembly process is primarily driven by non-covalent interactions, including:
Intermolecular Hydrogen Bonding: The hydroxyl and ester groups of this compound can participate in hydrogen bonding, a key interaction for the formation of the gel network. researchgate.net
The study of how molecules like this compound form organogels provides fundamental insights into supramolecular chemistry and the principles of self-assembly. rsc.orgresearchgate.net These gels have potential applications in various fields, including controlled drug release and material science.
Precursor for Advanced Biomaterials and Chemical Synthesis Research (e.g., biodegradable polymers)
The growing demand for environmentally friendly materials has spurred research into biodegradable polymers. semanticscholar.orgmdpi.com Hydroxy fatty acids and their derivatives, such as this compound, are valuable precursors in the synthesis of these materials. evitachem.commdpi.com
The presence of both a hydroxyl and a carboxyl group (in the parent acid) or an ester group allows for polymerization through esterification reactions, leading to the formation of polyesters. These polyesters can be designed to be biodegradable, breaking down into non-toxic products. semanticscholar.orgnih.govupc.edu
Advantages of Using Fatty Acid-Based Precursors:
Renewable Resources: Fatty acids can be derived from natural and renewable sources like plant oils and animal fats. semanticscholar.orgmdpi.com
Biocompatibility: Many fatty acid-based polymers exhibit good biocompatibility, making them suitable for biomedical applications. nih.gov
Tunable Properties: The chemical structure of the fatty acid precursor can be modified to tailor the physical and mechanical properties of the resulting polymer. evitachem.comupc.edu
Research in this area focuses on developing efficient and sustainable methods for polymer synthesis and exploring the applications of these novel biomaterials in fields such as packaging, agriculture, and medicine. nih.govd-nb.info
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
While Fatty Acid 2-Hydroxylase (FA2H) is a well-characterized enzyme responsible for the synthesis of many 2-hydroxylated sphingolipids, there is compelling evidence suggesting the existence of additional, yet-to-be-discovered enzymes involved in this process. mdpi.com The presence of 2-hydroxy fatty acids in organisms and tissues where FA2H expression is low points towards alternative or complementary biosynthetic routes. mdpi.com Future research will likely focus on identifying and characterizing these novel hydroxylases, which could reveal different substrate specificities, regulatory mechanisms, and physiological roles. mdpi.com
An intriguing area of investigation involves the enzymatic modifications of the acyl chain. For instance, in the dimorphic fungus Histoplasma capsulatum, the transition from its yeast to mycelial form is marked by a shift in its glucosylceramides. The N-2'-hydroxyoctadecanoate component found in the yeast form is replaced by N-2'-hydroxy-(E)-delta(3)-octadecenoate in the mycelial form. nih.gov This suggests the upregulation of a previously uncharacterized ceramide or cerebroside 2-hydroxy fatty N-acyl (E)-delta(3)-desaturase. nih.gov The discovery and characterization of such enzymes could uncover new pathways for generating structural diversity in 2-hydroxylated lipids and provide insights into the regulation of morphological transitions in fungi. nih.gov Furthermore, research into the biosynthesis of very long-chain fatty acids (VLCFA), such as 27-hydroxyoctacosanoic acid found in Rhizobium, involves a unique set of elongating enzymes that build upon a special acyl carrier protein, AcpXL, indicating that specialized pathways exist for creating hydroxylated fatty acids of varying lengths. uga.edu
Development of Novel Catalytic and Chemoenzymatic Synthesis Methods
The synthesis of specific hydroxy fatty acid esters like Methyl 2-hydroxyoctadecanoate presents a challenge that researchers are addressing through the development of innovative catalytic and chemoenzymatic strategies. These methods aim for higher selectivity, yield, and sustainability compared to traditional chemical synthesis.
Novel catalytic systems are being explored for the hydroxylation of fatty acid precursors. One such approach involves the use of an iron (III) citrate/Na2S2O8 catalyst for the hydroxylation of methyl linoleate. d-nb.infonih.govresearchgate.net This system generates a mixture of hydroxy-conjugated derivatives, demonstrating a new functional method for converting vegetable oils into valuable hydroxylated fatty acid esters. d-nb.infonih.govresearchgate.net Although this specific method produces a mixture of isomers, future refinements could lead to catalysts with higher regioselectivity, enabling the targeted synthesis of the 2-hydroxy isomer.
Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, represent a particularly promising frontier. researchgate.netmdpi.com Lipases, for example, are widely studied for their ability to catalyze reactions with high enantioselectivity. gsartor.org Research into the lipase-catalyzed hydrolysis of methyl 10-hydroxystearate and the acylation of various hydroxystearic acids, while not focused on the 2-position, provides a framework for developing biocatalytic resolutions of racemic mixtures of this compound. gsartor.org The synthesis of optically active long-chain 3-hydroxyalkanoates has been achieved through methods like baker's yeast-mediated reduction and lipase-catalyzed resolution, highlighting the potential of these biocatalytic tools for producing specific enantiomers of related compounds. researchgate.net Future work will likely involve screening for novel lipases or engineering existing ones to achieve high selectivity for the 2-hydroxy position of octadecanoic acid esters.
Elucidation of Comprehensive Molecular Mechanisms in Diverse Biological Systems
2-Hydroxy fatty acids, the parent molecules of this compound, are crucial components of sphingolipids and are abundant in tissues such as the nervous system, skin, and kidneys. nih.govgerli.com An emerging area of research is the detailed elucidation of their molecular functions in these and other biological systems. It is known that the 2-hydroxyl group can participate in intermolecular hydrogen bonds, which helps to stabilize membrane microdomains. mdpi.com However, the full extent of how these interactions influence membrane properties, protein function, and cell signaling pathways is not yet fully understood.
Integration of Omics Data for Systems-Level Understanding
To gain a holistic view of the roles of this compound and its related metabolites, researchers are increasingly turning to multi-omics data integration. frontiersin.orgplos.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of biological systems. frontiersin.orgresearchgate.net By correlating changes in the levels of 2-hydroxy fatty acids with global changes in gene expression, protein abundance, and other metabolites, scientists can uncover novel regulatory networks and functional pathways. plos.org
Methodologies for data integration, such as early integration (concatenating datasets before analysis) and late integration (analyzing datasets separately before combining results), are being refined to handle the complexity of multi-omics data. frontiersin.org These computational tools can be applied to identify molecular signatures associated with the presence or deficiency of 2-hydroxylated lipids, predict their biological functions, and improve the characterization of disease states. frontiersin.orgarxiv.org
Advances in analytical chemistry are also crucial. For instance, the development of innovative gas chromatography-tandem mass spectrometry (GC-MS/MS) methods allows for the comprehensive profiling and quantification of the full spectrum of 2-hydroxy fatty acids in complex biological samples. acs.org Establishing expandable in-house databases of these molecules will be critical for their accurate identification and for building the systems-level models needed to understand their intricate roles in health and disease. acs.org
Targeted Engineering of Microorganisms for Enhanced Production or Bioremediation Applications
Metabolic engineering of microorganisms offers a sustainable and versatile platform for producing valuable oleochemicals, including hydroxylated fatty acids and their derivatives. frontiersin.orgmdpi.com Future research will focus on harnessing and optimizing microbial hosts for the enhanced production of this compound or its parent acid.
Some microorganisms naturally produce polymers containing 2-hydroxyoctadecanoate. For example, certain Enterobacter strains, when grown on specific substrates, can synthesize polyhydroxyalkanoates (PHAs) that incorporate Methyl ester-2-hydroxyoctadecanoate (HOD) as a monomer. rjptonline.orgresearchgate.net This provides a direct biological route that could be optimized through targeted engineering. Strategies may include overexpressing key biosynthetic genes, deleting competing metabolic pathways, and optimizing fermentation conditions to maximize yield and product purity. researchgate.nethkbu.edu.hk The engineering of other microbial workhorses like Escherichia coli and the yeast Saccharomyces cerevisiae, which have been successfully modified to produce other specialty fatty acids like ω-hydroxydodecanoic acid, provides a blueprint for the heterologous production of 2-hydroxyoctadecanoic acid. frontiersin.orgnih.gov
Beyond production, engineered microorganisms that produce or utilize hydroxylated fatty acids could be applied in bioremediation. Glycolipids, which can be synthesized from hydroxy fatty acids by yeasts like Candida bogoriensis, often possess surfactant properties. hw.ac.ukbohrium.com These biosurfactants are valuable for a range of environmental applications, including the remediation of soils and water contaminated with hydrocarbons, by enhancing the bioavailability of pollutants for microbial degradation. hw.ac.ukresearchgate.net Future research could involve engineering microbes to produce specific biosurfactants derived from 2-hydroxyoctadecanoic acid, tailoring their properties for specific bioremediation challenges.
Q & A
Q. What are the standard synthetic routes and characterization methods for methyl 2-hydroxyoctadecanoate?
this compound is typically synthesized via esterification of 2-hydroxyoctadecanoic acid with methanol under acidic or enzymatic catalysis. Characterization includes GC (gas chromatography) for purity verification (>98% by GC) and TLC (thin-layer chromatography) for functional group analysis. Melting points (64–66°C) and solubility in organic solvents (e.g., chloroform, methanol) are key physicochemical parameters .
Q. How should this compound be stored and handled to ensure stability?
The compound is stored at −20°C to prevent degradation, as it is sensitive to temperature fluctuations. Use sealed containers under inert gas (e.g., nitrogen) to avoid oxidation. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling to minimize skin contact .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
Key properties include:
- Molecular weight : 314.50 g/mol .
- Melting point : 64–66°C .
- Solubility : Soluble in chloroform, ethyl ether, and methanol . These parameters guide solvent selection for reactions and analytical method development (e.g., HPLC conditions) .
Advanced Research Questions
Q. How can researchers optimize chromatographic analysis (e.g., GC, HPLC) for this compound?
Derivatization (e.g., silylation) may enhance volatility for GC analysis. For HPLC, reverse-phase columns (C18) with methanol/water gradients are effective. Validate methods using certified reference materials (CRMs) to ensure accuracy, as impurities in commercial batches can affect retention times .
Q. How should discrepancies in reported melting points or purity data be addressed?
Variations in melting points (e.g., 64–66°C vs. 59–60°C for shorter-chain analogs) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm thermal behavior and NMR spectroscopy to identify impurities. Cross-reference batch-specific certificates of analysis (CoA) from suppliers .
Q. What role does this compound play in lipid metabolism studies?
It serves as a model compound for investigating hydroxy fatty acid metabolism, particularly in bacterial or eukaryotic systems. Methodologically, stable isotope-labeled analogs (e.g., ¹³C-labeled) can track metabolic flux via mass spectrometry .
Q. What advanced safety protocols are required for large-scale synthesis or in vivo applications?
While classified as non-hazardous under standard conditions, large-scale handling requires fume hoods and explosion-proof equipment due to methanol byproducts. For in vivo studies, conduct toxicity assays (e.g., LD50) using OECD guidelines, as hydroxy fatty acid esters may disrupt lipid membranes .
Q. How can thermodynamic properties (e.g., vapor pressure, enthalpy) be determined for this compound?
Use techniques like thermogravimetric analysis (TGA) for vapor pressure and isothermal titration calorimetry (ITC) for enthalpy measurements. Compare results with homologs (e.g., methyl tetradecanoate) to identify chain-length-dependent trends .
Methodological Considerations
- Purity Validation : Cross-check GC data with suppliers’ CoA (e.g., ZZStandard, Larodan AB) and report batch numbers in publications .
- Data Reproducibility : Document solvent sources and storage conditions rigorously, as trace water or light exposure can hydrolyze the ester .
- Ethical Reporting : Follow ICMJE guidelines for chemical safety and synthesis details to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
